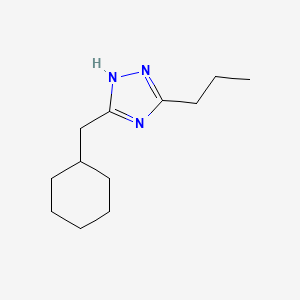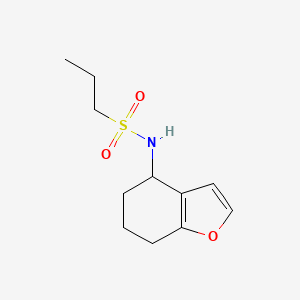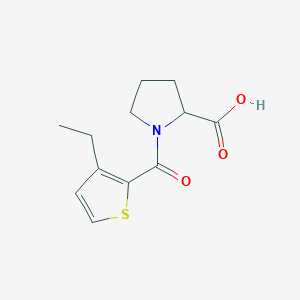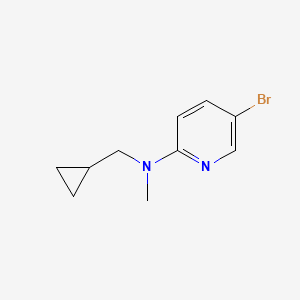
1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, also known as DPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. DPC is a pyrazole derivative that has been synthesized using various methods.
科学研究应用
1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been extensively studied for its potential applications in drug development. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has been reported to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.
作用机制
The mechanism of action of 1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and reduce the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX-2, this compound may reduce inflammation and pain in the body. This compound has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes in cells. ROS are known to cause oxidative stress, which can lead to DNA damage and cell death. By reducing ROS levels, this compound may protect cells from oxidative damage. This compound has also been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in cells.
实验室实验的优点和局限性
1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. This compound has also been shown to have low toxicity, making it safe for use in cell culture and animal studies. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid. One area of interest is its potential use in cancer therapy. This compound has been shown to inhibit the growth of various cancer cells, and further studies are needed to determine its efficacy in vivo. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound has been shown to have anti-inflammatory properties, and further studies are needed to determine its effectiveness in animal models of these diseases. Additionally, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
Conclusion
In conclusion, this compound is a pyrazole derivative that has gained significant attention in scientific research due to its potential applications in drug development. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, its low solubility in water can make it difficult to administer in vivo. Further studies are needed to determine the efficacy of this compound in cancer therapy and the treatment of inflammatory diseases, as well as its molecular targets and signaling pathways.
合成方法
1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be synthesized using various methods, including the reaction of 2,4-dimethylphenylhydrazine and ethyl acetoacetate. The reaction is carried out in the presence of acetic acid and refluxed for several hours. The product is then purified using recrystallization. Another method involves the reaction of ethyl acetoacetate and 2,4-dimethylphenylhydrazone in the presence of sodium ethoxide followed by acid hydrolysis to obtain this compound.
属性
IUPAC Name |
1-(2,4-dimethylphenyl)-5-oxo-4H-pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7-3-4-10(8(2)5-7)14-11(15)6-9(13-14)12(16)17/h3-5H,6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMZNNDGNPSEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(=N2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-[(3-bromopyridin-2-yl)amino]ethyl]acetamide](/img/structure/B7587839.png)

![1-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]propan-2-amine](/img/structure/B7587857.png)
![2-Bromo-6-[(oxolan-2-ylmethylamino)methyl]phenol](/img/structure/B7587865.png)

![2-[(3-Ethylthiophene-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7587885.png)
![(2S)-2-[(3-ethylthiophene-2-carbonyl)amino]-3-hydroxypropanoic acid](/img/structure/B7587893.png)

![2-Chloro-4-[(2,5-dimethylthiophene-3-carbonyl)amino]benzoic acid](/img/structure/B7587914.png)

